An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dihydroxyazobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dihydroxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2,2'-dihydroxyazobenzene (DHAB). The document includes detailed experimental protocols, tabulated analytical data, and visual representations of the synthesis workflow and a key signaling pathway in which DHAB is involved.
Introduction
2,2'-Dihydroxyazobenzene, also known as 2,2'-azodiphenol, is an organic compound with the molecular formula C₁₂H₁₀N₂O₂.[1][2][3] It belongs to the family of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two phenyl rings. The ortho-positioned hydroxyl groups on both aromatic rings are crucial for its chemical properties and biological activity. DHAB is utilized as a precursor in the synthesis of various dyes and pigments, as a chelating agent for metal ions in analytical chemistry, and has garnered significant interest in biomedical research for its role as a small molecule inhibitor of specific signaling pathways.[1][4][5]
Synthesis of 2,2'-Dihydroxyazobenzene
The synthesis of 2,2'-dihydroxyazobenzene can be achieved through various methods, including high-temperature reduction and diazo coupling.[6] However, a more efficient and higher-yielding method involves the reduction of 2-nitrophenol (B165410) using a formic acid-triethylamine salt mixture with lead powder as the reducing agent.[6] This method offers a reported yield of up to 82%.[6]
Experimental Protocol: Reduction of 2-Nitrophenol
This protocol is adapted from the method described by Qiu, M., Hu, Z., & Zhang, C. (2006).[6]
Materials:
-
2-Nitrophenol
-
Lead powder
-
Formic acid
-
Methanol
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Ethyl acetate
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Ether
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Saturated brine
-
Anhydrous magnesium sulfate (B86663)
-
Nitrogen gas
-
Standard laboratory glassware (50 mL flask, etc.)
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Stirring apparatus
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Filtration apparatus
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Rotary evaporator
Procedure:
-
Preparation of Formic Acid Triethylamine Salt: In a flask placed in an ice bath, add equimolar amounts of triethylamine and formic acid. Stir the mixture for 1 hour. The resulting solution can be used directly.[6]
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Reaction Setup: In a 50 mL flask, add 1.0 g of 2-nitrophenol and 2.0 g of lead powder. Dissolve the mixture in 10 mL of methanol.[6]
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Reduction Reaction: While stirring, add 4.0 g of the prepared formic acid triethylamine salt to the flask.[6] Conduct the reaction under a nitrogen atmosphere at room temperature. The solution will turn brown.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[6]
-
Work-up and Purification:
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Filter the reaction mixture to remove insoluble materials.[6]
-
Wash the filtrate with 20 mL of methanol.[6]
-
Concentrate the combined liquid under reduced pressure to remove most of the solvent.[6]
-
Wash the residue sequentially with ether, saturated brine, and water.[6]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[6]
-
Filter off the magnesium sulfate and evaporate the solvent under reduced pressure.[6]
-
The resulting dark red product is then recrystallized from benzene to yield 2,2'-dihydroxyazobenzene.[6]
-
Synthesis Workflow
Characterization of 2,2'-Dihydroxyazobenzene
The synthesized 2,2'-dihydroxyazobenzene is typically characterized by various spectroscopic and analytical techniques to confirm its structure and purity.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 214.22 g/mol | [1][2][3] |
| Melting Point | 173-175 °C | |
| Appearance | Light yellow to amber to dark green powder/crystal | [3] |
| CAS Number | 2050-14-8 | [1][2] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (90 MHz, CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 12.23 | -OH |
| 7.69 | Aromatic CH |
| 7.32 | Aromatic CH |
| 7.04 | Aromatic CH |
| 7.03 | Aromatic CH |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a KBr disc.[4][7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (broad, due to hydrogen bonding) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600 | N=N stretch |
| ~1500, ~1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch |
Note: These are characteristic expected absorption bands.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2,2'-dihydroxyazobenzene in ethanol (B145695) would be expected to show absorptions characteristic of the azobenzene (B91143) chromophore. Specific absorption maxima were not found in the searched literature.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of 2,2'-dihydroxyazobenzene. The expected molecular ion peak [M]⁺ would be at m/z 214.
Characterization Workflow
Biological Activity and Signaling Pathway Inhibition
2,2'-Dihydroxyazobenzene has been identified as a small molecule inhibitor of ADP-ribosyl cyclase.[5][6][8] This enzyme is a key player in intracellular calcium signaling and has been implicated in the pathophysiology of cardiac hypertrophy.[2][6]
Inhibition of the ADP-Ribosyl Cyclase Signaling Pathway in Cardiac Hypertrophy
Angiotensin II (Ang II) is a peptide hormone that can induce cardiac hypertrophy.[6] One of the signaling pathways activated by Ang II involves ADP-ribosyl cyclase. This enzyme catalyzes the conversion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium from intracellular stores.[4][6][9] The sustained increase in intracellular calcium concentration ([Ca²⁺]i) activates downstream effectors, such as calcineurin, which in turn leads to the activation of transcription factors like NFAT (nuclear factor of activated T-cells).[6] This cascade ultimately results in the gene expression changes that drive hypertrophic growth of cardiomyocytes.[6]
2,2'-Dihydroxyazobenzene has been shown to inhibit the activity of ADP-ribosyl cyclase, thereby blocking the Ang II-induced sustained calcium rise and attenuating the hypertrophic response.[2][6]
Signaling Pathway Diagram
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2,2'-dihydroxyazobenzene, a compound of significant interest in both chemical and biomedical research. The provided experimental protocol for its synthesis offers a high-yield and efficient route. The compilation of its physicochemical and spectroscopic properties serves as a valuable reference for its identification and quality control. Furthermore, the elucidation of its role as an inhibitor of the ADP-ribosyl cyclase signaling pathway highlights its potential as a therapeutic agent, particularly in the context of cardiac hypertrophy. This guide is intended to be a valuable resource for researchers and professionals working with or interested in the applications of 2,2'-dihydroxyazobenzene.
References
- 1. Paracrine ADP Ribosyl Cyclase-Mediated Regulation of Biological Processes [mdpi.com]
- 2. Inhibition of ADP-ribosyl cyclase attenuates angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2'-Dihydroxyazobenzene [Spectrophotometric and fluorimet… [cymitquimica.com]
- 4. A novel signaling pathway of ADP-ribosyl cyclase activation by angiotensin II in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2'-DIHYDROXYAZOBENZENE(2050-14-8) 1H NMR spectrum [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2,2'-DIHYDROXYAZOBENZENE(2050-14-8) IR Spectrum [chemicalbook.com]
- 8. 2,2'-dihydroxyazobenzene | CAS#:2050-14-8 | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
